Alginic acid sodium salt
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Overview
Description
Alginic acid sodium salt: , also known as sodium alginate, is a naturally occurring polysaccharide found in the cell walls of brown algae. It is a hydrophilic compound that forms a viscous gum when hydrated. Sodium alginate is widely used in various industries due to its unique properties, such as its ability to form gels, its biocompatibility, and its non-toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium alginate is typically extracted from brown seaweeds. The seaweed is chopped and mixed with a hot alkali solution, often sodium carbonate. Over the course of two hours, the alginate dissolves into sodium alginate, producing a thick slurry. The insoluble residue, mainly cellulose, is then removed .
Industrial Production Methods: In industrial settings, sodium alginate is extracted using conventional alkaline extraction methods. Novel techniques such as microwave-assisted extraction have also been developed to improve efficiency. For instance, optimal conditions for microwave-assisted extraction include a solid/liquid ratio of 13.27 g/L, an extraction temperature of 91.86°C, and a solvent concentration of 2.51% (w/v) for 15 minutes .
Chemical Reactions Analysis
Types of Reactions: Sodium alginate undergoes various chemical reactions, including:
Oxidation: Sodium alginate can be oxidized to produce alginic acid.
Reduction: Reduction reactions are less common but can be used to modify the polymer structure.
Substitution: Sodium alginate can undergo substitution reactions to form derivatives with different properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as calcium chloride can be used to form calcium alginate, which has different gelling properties
Major Products:
Alginic Acid: Formed through oxidation.
Calcium Alginate: Formed through substitution with calcium ions
Scientific Research Applications
Chemistry: Sodium alginate is used as a stabilizer, emulsifier, and thickener in various chemical formulations. It is also used in the preparation of hydrogels and as a matrix for controlled release systems .
Biology: In biological research, sodium alginate is used to encapsulate cells and enzymes. It is also used in tissue engineering as a scaffold for cell growth .
Medicine: Sodium alginate is used in wound dressings, drug delivery systems, and as a component in dental impression materials. It is also used in antacid formulations to treat gastroesophageal reflux disease by forming a physical barrier that prevents acid reflux .
Industry: In the food industry, sodium alginate is used as a thickener and stabilizer in products such as ice cream, jelly, and salad dressings. It is also used in textile printing and as a binding agent in animal feed .
Mechanism of Action
Sodium alginate exerts its effects primarily through its ability to form gels and viscous solutions. In the presence of divalent cations such as calcium, sodium alginate forms a gel through ionic cross-linking. This property is utilized in various applications, such as drug delivery systems and wound dressings .
In antacid formulations, sodium alginate forms a gel-like raft that floats on the surface of the stomach contents, creating a physical barrier that prevents acid reflux .
Comparison with Similar Compounds
Calcium Alginate: Similar to sodium alginate but forms stronger gels due to the presence of calcium ions.
Potassium Alginate: Another salt of alginic acid with similar properties but different solubility characteristics.
Ammonium Alginate: Used in similar applications but has different ionic properties
Uniqueness: Sodium alginate is unique due to its high solubility in water and its ability to form gels at low concentrations. Its biocompatibility and non-toxicity make it suitable for a wide range of applications in food, medicine, and industry .
Properties
CAS No. |
62543-89-9 |
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Molecular Formula |
C6H9NaO7 |
Molecular Weight |
216.12 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2-,3-,4-,6+;/m0./s1 |
InChI Key |
MSXHSNHNTORCAW-WTFUTCKNSA-M |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O)C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |
Color/Form |
Cream-colored powder Filamentous or granular solid or powde |
physical_description |
Dry Powder Cream-colored solid; [Merck Index] Yellow-brown powder; [MSDSonline] |
solubility |
Insol in alc, chloroform, ether, aq acid soln below ph 3, and in hydro-alcoholic soln greater than 30% wt/wt Sol in water forming viscous, colloidal soln |
Origin of Product |
United States |
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